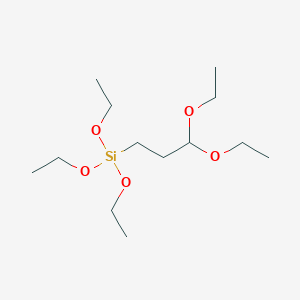![molecular formula C18H26O2 B091524 [(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol CAS No. 16826-86-1](/img/structure/B91524.png)
[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as 6-methoxy-1,4a-dimethyldecahydroisoquinoline-3-carboxaldehyde and is a member of the phenanthrene class of compounds.
Wirkmechanismus
The mechanism of action of [(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol is not well understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound has also been found to inhibit the growth of fungi by disrupting the cell membrane.
Biochemische Und Physiologische Effekte
[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol has several biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. Additionally, the compound has been shown to induce the expression of certain genes involved in the regulation of cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol has several advantages and limitations for lab experiments. One of the significant advantages is its potential as a lead compound for the development of new anticancer and antifungal agents. Additionally, the compound is relatively easy to synthesize, making it readily available for use in research. However, one of the limitations is the lack of understanding of its mechanism of action, making it difficult to optimize its activity.
Zukünftige Richtungen
There are several future directions for the research on [(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol. One of the significant directions is to elucidate its mechanism of action to optimize its activity as a lead compound for the development of new anticancer and antifungal agents. Additionally, studies can be conducted to investigate its potential applications in other fields, such as agriculture and environmental science. Finally, research can be conducted to investigate its potential as a therapeutic agent for other diseases.
Synthesemethoden
The synthesis of [(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol can be achieved through several methods. One of the commonly used methods is the reduction of the corresponding aldehyde using sodium borohydride in the presence of a suitable solvent. The resulting product is then purified using column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol has several potential applications in scientific research. One of the significant applications is in the field of drug discovery. The compound has been found to exhibit anticancer activity, making it a potential lead compound for the development of new anticancer agents. Additionally, the compound has been shown to possess antifungal activity, making it a potential candidate for the development of new antifungal agents.
Eigenschaften
CAS-Nummer |
16826-86-1 |
|---|---|
Produktname |
[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol |
Molekularformel |
C18H26O2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol |
InChI |
InChI=1S/C18H26O2/c1-17(12-19)9-4-10-18(2)15-11-14(20-3)7-5-13(15)6-8-16(17)18/h5,7,11,16,19H,4,6,8-10,12H2,1-3H3/t16-,17+,18+/m0/s1 |
InChI-Schlüssel |
HMPJUDGZKICNFY-RCCFBDPRSA-N |
Isomerische SMILES |
C[C@@]1(CCC[C@]2([C@H]1CCC3=C2C=C(C=C3)OC)C)CO |
SMILES |
CC1(CCCC2(C1CCC3=C2C=C(C=C3)OC)C)CO |
Kanonische SMILES |
CC1(CCCC2(C1CCC3=C2C=C(C=C3)OC)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



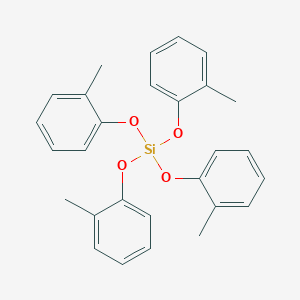
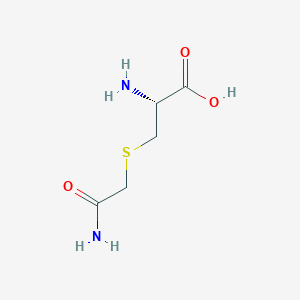
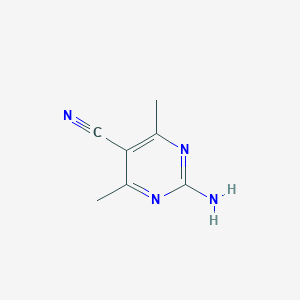
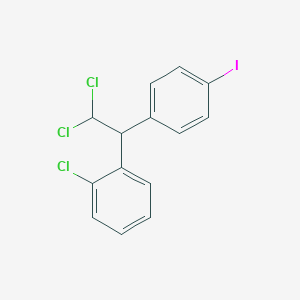
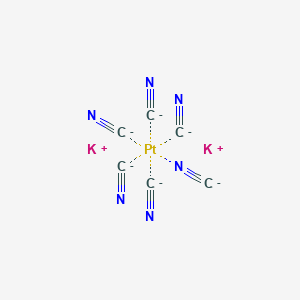
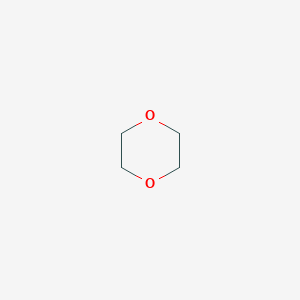

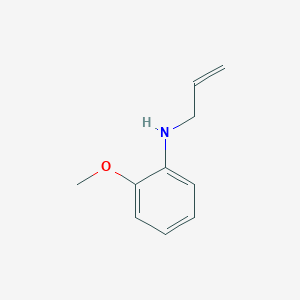
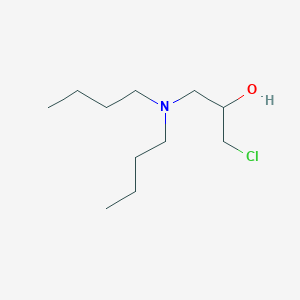
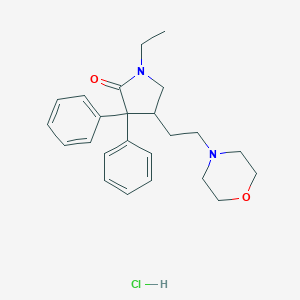
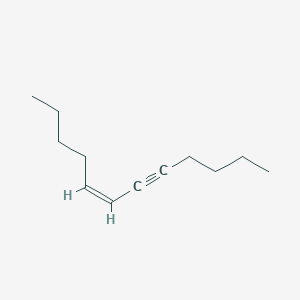
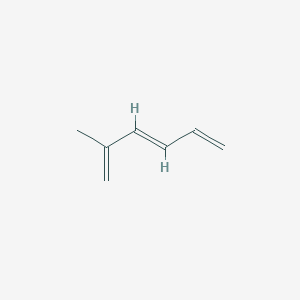
![1,4-Diazaspiro[5.5]undecane](/img/structure/B91469.png)
